molecular formula C22H26N6O3S B2780556 ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893924-84-0

ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2780556
CAS No.: 893924-84-0
M. Wt: 454.55
InChI Key: BIJZZMWDDHIYGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a thioacetyl group, and a piperazine ring . These types of compounds are often synthesized for their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl ring system is a type of diazine, which is a six-membered heterocyclic ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-donating or withdrawing effects of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Mechanism Studies

  • Unexpected Reaction Mechanisms : The study by Ledenyova et al. (2018) explores the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting an ANRORC rearrangement mechanism, which is significant for understanding the synthesis pathways of related compounds (Ledenyova et al., 2018).

Anticancer Applications

  • Antiproliferative Activities : Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating their antiproliferative effects against human cancer cell lines, indicating the potential of structurally similar compounds in cancer treatment (Mallesha et al., 2012).

Antimicrobial and Antibacterial Applications

  • Novel Antimicrobial Agents : A study by Hafez et al. (2016) on the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives revealed their potential as antimicrobial and anticancer agents, providing insights into the development of new therapeutic agents (Hafez et al., 2016).

Chromatographic and Analytical Applications

  • Chiral Stationary Phases : Chilmonczyk et al. (2005) discussed the separation of enantiomers of 1,4-disubstituted piperazines on carbohydrate chiral stationary phases, highlighting the importance of such compounds in analytical chemistry (Chilmonczyk et al., 2005).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Systems : Youssef et al. (2011) transformed ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to related heterocyclic systems, indicating the versatility of such compounds in synthesizing biologically active heterocycles (Youssef et al., 2011).

Antituberculosis Applications

  • Mycobacterium tuberculosis Inhibitors : Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the potential use of similar compounds in combating tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Compounds with similar structures have been reported to exhibit a wide range of biological activities .

Future Directions

Future research could involve further exploration of the synthesis methods, potential uses, and safety profile of this compound. It could also involve the design and synthesis of analogs with improved properties .

Properties

IUPAC Name

ethyl 4-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-4-31-22(30)27-9-7-26(8-10-27)19(29)13-32-21-17-12-25-28(20(17)23-14-24-21)18-6-5-15(2)11-16(18)3/h5-6,11-12,14H,4,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZMWDDHIYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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